
8-O-(4-Amino-4-deoxyarabinopyranosyl)-3-deoxyoctulosonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-O-(4-Amino-4-deoxyarabinopyranosyl)-3-deoxyoctulosonic acid (also known as Kdo) is a sugar derivative that is found in the outer membrane of Gram-negative bacteria. It is a unique component of lipopolysaccharides (LPS), which are essential for bacterial survival and virulence. Kdo has been the subject of extensive scientific research due to its role in bacterial pathogenesis and its potential as a therapeutic target.
Mecanismo De Acción
Kdo acts as a ligand for Toll-like receptor 4 (TLR4), which is a key component of the innate immune system. Binding of Kdo to TLR4 induces the activation of downstream signaling pathways, leading to the production of pro-inflammatory cytokines and chemokines. This response is critical for the clearance of bacterial infections, but can also contribute to the development of sepsis and other inflammatory diseases.
Biochemical and Physiological Effects:
Kdo has a number of biochemical and physiological effects, including the activation of the immune system, the induction of inflammation, and the modulation of cellular signaling pathways. Kdo can also interact with other molecules in the bacterial cell wall, contributing to its structural integrity and stability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Kdo has several advantages for use in laboratory experiments, including its availability and relative ease of synthesis. However, Kdo can also be difficult to work with due to its chemical properties and potential toxicity. Careful handling and appropriate safety measures are necessary when working with Kdo in the laboratory.
Direcciones Futuras
There are many potential future directions for research on Kdo, including the development of new synthetic methods, the identification of novel therapeutic targets, and the exploration of Kdo's role in bacterial physiology and pathogenesis. Further research is needed to fully understand the complex interactions between Kdo, LPS, and the host immune system, and to develop effective strategies for the treatment and prevention of bacterial infections.
Métodos De Síntesis
Kdo can be synthesized by various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to create Kdo from simple starting materials. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of Kdo from precursor molecules. Both methods have been used successfully to produce Kdo in the laboratory.
Aplicaciones Científicas De Investigación
Kdo has been studied extensively in the context of bacterial pathogenesis. It is an essential component of LPS, which is a major virulence factor in Gram-negative bacteria. LPS plays a critical role in the interaction between bacteria and their host, including the activation of the immune response and the induction of inflammation. Kdo has also been studied as a potential therapeutic target for the treatment of bacterial infections.
Propiedades
Número CAS |
118573-59-4 |
|---|---|
Fórmula molecular |
C13H25NO10 |
Peso molecular |
355.34 g/mol |
Nombre IUPAC |
(4R,5R,6R,7R)-8-[(2R,3R,4S,5S)-5-amino-3,4-dihydroxyoxan-2-yl]oxy-1,4,5,6,7-pentahydroxyoctan-2-one |
InChI |
InChI=1S/C13H25NO10/c14-6-3-23-13(12(22)9(6)19)24-4-8(18)11(21)10(20)7(17)1-5(16)2-15/h6-13,15,17-22H,1-4,14H2/t6-,7+,8+,9-,10+,11+,12+,13+/m0/s1 |
Clave InChI |
UBEKUVHIWMWBDR-BMHOHNRESA-N |
SMILES isomérico |
C1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@@H](CC(=O)CO)O)O)O)O)O)O)N |
SMILES |
C1C(C(C(C(O1)OCC(C(C(C(CC(=O)CO)O)O)O)O)O)O)N |
SMILES canónico |
C1C(C(C(C(O1)OCC(C(C(C(CC(=O)CO)O)O)O)O)O)O)N |
Otros números CAS |
118573-59-4 |
Sinónimos |
8-AADOA 8-O-(4-amino-4-deoxy-beta-L-arabinopyranosyl)-3-deoxy-D-manno-octulosonic acid 8-O-(4-amino-4-deoxyarabinopyranosyl)-3-deoxyoctulosonic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



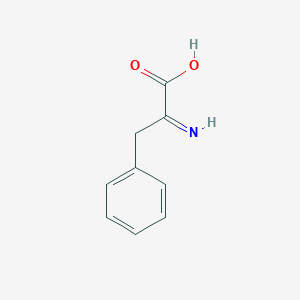

![5-Acetyl-1-azabicyclo[3.2.1]octane](/img/structure/B40023.png)

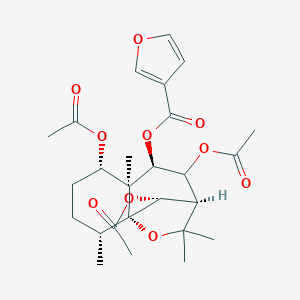
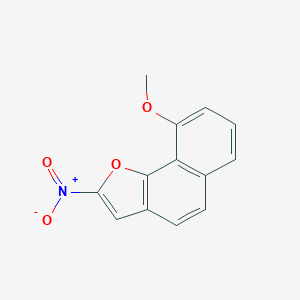
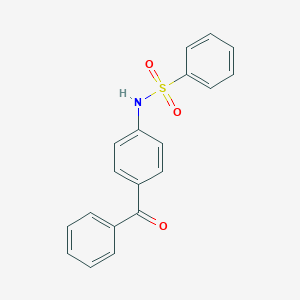
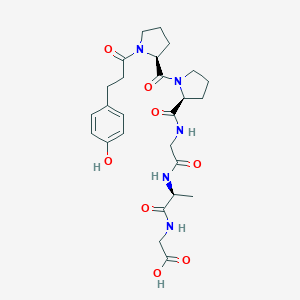
![2H-pyrano[3,2-c]pyridin-2-one](/img/structure/B40033.png)
![4-Methylpyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B40041.png)
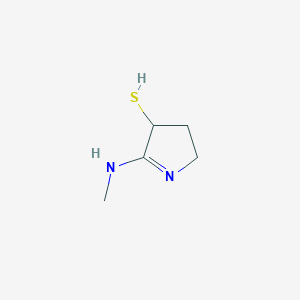
![Thieno[3,2-b]pyridin-6-ylmethanol](/img/structure/B40043.png)
![3-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B40045.png)
